

analytical methods for detecting 4-Bromo-7-nitro-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-7-nitro-1H-indazole

Cat. No.: B1442044

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An in-depth guide to the analytical methodologies for the detection and quantification of **4-Bromo-7-nitro-1H-indazole** has been developed for researchers, scientists, and professionals in the field of drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction to 4-Bromo-7-nitro-1H-indazole

4-Bromo-7-nitro-1H-indazole is a heterocyclic organic compound that holds significant interest as a potential intermediate in the synthesis of pharmacologically active molecules. The indazole core is a key structural motif in numerous therapeutic agents, and the presence of bromo and nitro functional groups offers versatile handles for further chemical modifications. As with any compound intended for pharmaceutical use, the development of robust and reliable analytical methods is paramount to ensure its identity, purity, and quality throughout the drug development process. This guide outlines two primary analytical techniques for the characterization of **4-Bromo-7-nitro-1H-indazole**: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the routine analysis and quality control of pharmaceutical intermediates. The method separates compounds based on their

differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like **4-Bromo-7-nitro-1H-indazole**, a reversed-phase C18 column is a suitable choice for achieving good separation from potential impurities.

Protocol for HPLC-UV Analysis

1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid (analytical grade).
- **4-Bromo-7-nitro-1H-indazole** reference standard.

2. Preparation of Solutions:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Diluent: Acetonitrile/water (50:50, v/v).
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **4-Bromo-7-nitro-1H-indazole** reference standard in 10 mL of diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.

- Column Temperature: 30 °C.
- UV Detection Wavelength: 254 nm (based on the typical absorbance of nitroaromatic compounds).[1]
- Gradient Elution:

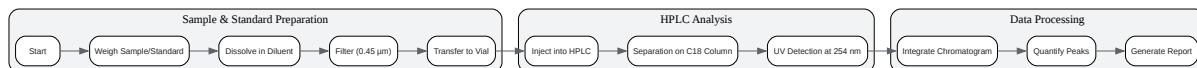
Time (min)	% Mobile Phase A	% Mobile Phase B
0	90	10
15	10	90
20	10	90
21	90	10

| 25 | 90 | 10 |

4. Data Analysis and System Suitability:

- The concentration of **4-Bromo-7-nitro-1H-indazole** in a sample is determined by comparing its peak area to a calibration curve generated from the working standard solutions.
- System suitability should be assessed before sample analysis by injecting a standard solution multiple times. Key parameters include:
 - Tailing factor: Should be ≤ 2.0 .
 - Theoretical plates: Should be ≥ 2000 .
 - Relative standard deviation (RSD) of peak area and retention time: Should be $\leq 2.0\%$ for replicate injections.

Experimental Workflow for HPLC-UV Analysis



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Caption: Workflow for HPLC-UV Analysis.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or analysis in complex biological matrices, UHPLC-MS/MS is the method of choice. [2] This technique combines the superior separation power of UHPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Protocol for UHPLC-MS/MS Analysis

1. Instrumentation and Materials:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 μm particle size).
- LC-MS grade acetonitrile, methanol, and water.
- Formic acid (LC-MS grade).
- **4-Bromo-7-nitro-1H-indazole** reference standard.

2. Preparation of Solutions:

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Diluent: Acetonitrile/water (50:50, v/v).
- Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of **4-Bromo-7-nitro-1H-indazole** in 10 mL of diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

3. UHPLC-MS/MS Conditions:

- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- Column Temperature: 40 °C.
- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
3	5	95
4	5	95
4.1	95	5

| 5 | 95 | 5 |

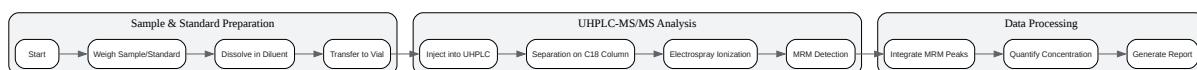
- Mass Spectrometry Parameters (Hypothetical):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor Ion (Q1): m/z 242.0 (M+H)+ for C7H4BrN3O2.
 - Product Ions (Q3): To be determined by infusion of the standard and fragmentation analysis. Plausible fragments could arise from the loss of NO2 (m/z 196.0) or other characteristic cleavages.

4. Data Analysis and Method Validation:

- Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.
- Method validation should be conducted in accordance with ICH guidelines and should assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). [\[3\]](#)[\[4\]](#)

Experimental Workflow for UHPLC-MS/MS Analysis



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Caption: Workflow for UHPLC-MS/MS Analysis.

Method Validation Summary

The following table summarizes the typical performance characteristics of the described analytical methods. These values are representative and should be established for each

specific application and laboratory.

Parameter	HPLC-UV	UHPLC-MS/MS
Linearity Range	1 - 100 µg/mL	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995	> 0.998
Limit of Quantitation (LOQ)	~ 1 µg/mL	~ 0.1 ng/mL
Limit of Detection (LOD)	~ 0.3 µg/mL	~ 0.03 ng/mL
Accuracy (% Recovery)	98 - 102%	95 - 105%
Precision (% RSD)	< 2.0%	< 5.0%

Conclusion

The choice between HPLC-UV and UHPLC-MS/MS for the analysis of **4-Bromo-7-nitro-1H-indazole** will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control and purity assessments where sensitivity is not a major concern. In contrast, UHPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis, impurity profiling, and bioanalytical applications. The protocols and validation parameters outlined in this guide provide a solid foundation for the development and implementation of reliable analytical methods for **4-Bromo-7-nitro-1H-indazole** in a research and drug development setting.

References

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